molecular formula C13H9N3O3 B1440605 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-72-0

2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B1440605
CAS No.: 1255777-72-0
M. Wt: 255.23 g/mol
InChI Key: ABXBHZNNWQXXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is an organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by a pyrazolo[1,5-a]pyrazine core structure with a 1,3-benzodioxol-5-yl substituent. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Biochemical Analysis

Biochemical Properties

2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), specifically CDK2, which are essential for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus affecting the phosphorylation of key proteins involved in cell proliferation. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound influences cell signaling pathways by inhibiting CDK2, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active site of CDK2. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates, which are crucial for cell cycle progression . The compound’s structure allows it to form hydrogen bonds with key residues in the CDK2 active site, such as Leu83, enhancing its inhibitory potency . Additionally, molecular docking studies have confirmed the stable interaction between the compound and CDK2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid . These metabolic pathways facilitate the compound’s excretion via the biliary and renal routes . The interactions with metabolic enzymes can also influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within cells is influenced by its lipophilicity and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm and nucleus . The compound’s ability to cross the nuclear membrane allows it to interact with nuclear proteins, including CDK2 . Post-translational modifications, such as phosphorylation, may also affect its localization and activity within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the construction of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the 1,3-benzodioxol-5-yl group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,3-benzodioxole with hydrazine and subsequent cyclization with a suitable diketone can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Introduction to 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

This compound (CAS Number: 1255777-72-0) is a compound with significant potential in various scientific research applications. Its unique chemical structure, characterized by a pyrazolo[1,5-a]pyrazin core and a benzodioxole moiety, allows it to interact with biological systems in diverse ways. This article explores its applications, highlighting its relevance in medicinal chemistry, pharmacology, and biochemistry.

Structural Characteristics

The compound features a fused bicyclic structure that enhances its stability and biological activity. The presence of the benzodioxole group is particularly noteworthy due to its role in modulating interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, making it a candidate for developing anti-inflammatory drugs.

Pharmacological Research

Research has indicated that this compound may have neuroprotective effects. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Studies

The compound's ability to interact with various biomolecules makes it suitable for biochemical assays. It can serve as a probe to study enzyme activities or receptor interactions, aiding in the understanding of complex biochemical pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazolo derivatives, including this compound. The results indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In a research article from Phytotherapy Research, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced macrophages. The findings demonstrated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Case Study 3: Neuroprotective Potential

A recent study published in Neuroscience Letters explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with this compound improved cognitive function and reduced amyloid-beta plaque accumulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodioxole substituent and pyrazolo[1,5-a]pyrazine core make it a valuable compound for various research applications.

Biological Activity

2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C13H9N3O3
Molecular Weight : 255.23 g/mol
CAS Number : 1255777-72-0

The compound features a pyrazolo[1,5-a]pyrazine core with a 1,3-benzodioxol-5-yl substituent, which contributes to its unique biological properties. The structural characteristics allow for interaction with various biological targets, particularly enzymes involved in cell cycle regulation.

Enzyme Inhibition

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), notably CDK2. This inhibition is crucial for regulating the cell cycle, as CDKs are responsible for phosphorylating key substrates necessary for cell cycle progression.

The compound binds directly to the active site of CDK2, preventing substrate phosphorylation and thereby inducing apoptosis in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in multiple cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against MCF-7 cells with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for breast cancer treatment .

Cell Line IC50 (µM) Mechanism
MCF-75.2Apoptosis via CDK2 inhibition
HCT-1164.8Apoptosis via CDK2 inhibition
HepG-26.0Apoptosis via CDK2 inhibition

Additional Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may exhibit antimicrobial properties. Research indicates potential activity against various bacterial strains, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of related pyrazolo compounds and found that modifications to the benzodioxole moiety could enhance biological activity . This highlights the importance of structural optimization in developing more potent derivatives.

In another case study focusing on neurodegenerative diseases, compounds similar to this compound were evaluated for their ability to promote neuronal survival. The findings suggested a synergistic effect when combined with other neuroprotective agents .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-13-10-6-9(15-16(10)4-3-14-13)8-1-2-11-12(5-8)19-7-18-11/h1-6H,7H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXBHZNNWQXXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CNC(=O)C4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.